Chromium potassium sulfate dodecahydrate

Description

Properties

IUPAC Name |

potassium;chromium(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.K.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVHBEKVAITXHW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH24KO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10141-00-1 (Parent), 16065-83-1 (Parent) | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90228493 | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet-red to black crystals; Solutions turn green when heated; [CHEMINFO] Soluble in water; [Alfa Aesar] | |

| Record name | Chromium potassium sulfate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7788-99-0 | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1), dodecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H54D055WX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chromium Potassium Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

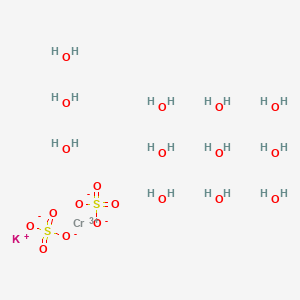

Chromium potassium sulfate (B86663) dodecahydrate, with the chemical formula KCr(SO₄)₂·12H₂O, is a double salt of potassium and chromium(III) sulfate.[1] Commonly known as chrome alum, this compound crystallizes in a regular octahedral shape with flattened corners and presents as large, violet-to-black crystals.[2][3] It is a significant compound in various industrial applications, including leather tanning, textile dyeing, and photography.[2][4] In the context of research and development, its well-defined crystal structure and chemical properties make it a useful starting material for the synthesis of other chromium(III) compounds and for studies in coordination chemistry. This guide provides a comprehensive overview of the core chemical properties of chromium potassium sulfate dodecahydrate, complete with experimental protocols and data presented for ease of reference.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | KCr(SO₄)₂·12H₂O | [1][5] |

| Molecular Weight | 499.41 g/mol | [5] |

| CAS Number | 7788-99-0 | [5] |

| Appearance | Dark purple to violet crystalline solid | [5] |

| Odor | Odorless | [5] |

Quantitative Data

| Property | Value | Reference(s) |

| Density | ~1.83 g/cm³ | [5] |

| Melting Point | 89 °C (decomposes) | [6] |

| Boiling Point | 400 °C (decomposes) | [7] |

| Solubility in Water | 24 g/100 mL at 15 °C | [6][8] |

| ~190 g/L at 20 °C | [5] | |

| Solubility in Organic Solvents | Insoluble in ethanol (B145695) and acetone | [5] |

| Crystal System | Cubic | [7] |

| Space Group | Pa3 | [9] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key chemical properties.

Synthesis of this compound

This protocol describes the synthesis of chrome alum via the reduction of potassium dichromate with ethanol in an acidic medium.[10][11]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl alcohol (C₂H₅OH), 96%

-

Distilled water

-

Beakers

-

Porcelain dish

-

Stirring rod

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

In a porcelain dish, dissolve 98 grams of potassium dichromate in 400 ml of distilled water. Gentle warming may be applied to facilitate dissolution.

-

Slowly and with constant stirring, add 76 ml of concentrated sulfuric acid to the potassium dichromate solution. Ensure all the salt is dissolved. If the solution is not clear, filter it.

-

Cool the solution in an ice bath.

-

Cautiously add 63 ml of ethyl alcohol dropwise while continuously stirring the solution. The reaction is exothermic, and the temperature should be monitored. The color of the solution will change from orange to a dark, greenish-black.

-

Cover the reaction vessel and allow it to stand undisturbed for several days (e.g., a week) to allow for the crystallization of chrome alum.

-

Collect the formed crystals by filtration.

-

Wash the crystals with a small amount of a cold ethanol-water mixture to remove impurities.[4]

-

Dry the crystals by pressing them between sheets of filter paper. The crystals are efflorescent and should be stored in a sealed container.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of hydrated salts like this compound, which is actually a decomposition point, can be determined using the capillary tube method.

Materials:

-

This compound crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Grind a small sample of the crystals into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. For this compound, you will observe decomposition as it melts.

Determination of Solubility

The solubility of this compound in water can be determined at various temperatures to construct a solubility curve.

Materials:

-

This compound

-

Distilled water

-

Thermostatically controlled water bath

-

Beakers or flasks

-

Stirring apparatus

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Prepare a series of beakers, each containing a known volume of distilled water.

-

Place the beakers in a water bath set to a specific temperature.

-

Add an excess of the salt to each beaker and stir continuously until a saturated solution is formed (i.e., no more salt dissolves).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and weigh it.

-

Evaporate the water from the weighed sample and weigh the remaining dry salt.

-

Calculate the solubility in grams of salt per 100 g of water.

-

Repeat the procedure at different temperatures to generate a solubility curve.

Determination of Crystal Structure by Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique to determine the crystal structure of a solid material.

Materials:

-

Finely powdered this compound

-

Powder X-ray diffractometer

-

Sample holder

Procedure:

-

Grind the crystalline sample to a fine, uniform powder.

-

Mount the powder onto the sample holder of the diffractometer.

-

Set the instrument parameters (e.g., X-ray source, scan range, step size, and scan speed).

-

Run the diffraction experiment to obtain the powder diffraction pattern (intensity vs. 2θ).

-

Analyze the resulting diffractogram to identify the crystal system, space group, and calculate the lattice parameters. For this compound, a cubic crystal system with the space group Pa3 is expected.[9]

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC can be used to study the thermal stability and decomposition of hydrated salts.

Materials:

-

This compound

-

TGA/DSC instrument

-

Sample pans (e.g., aluminum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Accurately weigh a small amount of the sample into a TGA/DSC pan.

-

Place the pan in the instrument's furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

The resulting TGA curve will show stepwise mass losses corresponding to the dehydration of the twelve water molecules. The DSC curve will show endothermic peaks associated with these dehydration events and the final decomposition of the anhydrous salt.

Relevance in Biological Systems and Drug Development

While this compound itself is not a common therapeutic agent, the chromium(III) ion is an essential trace element in human nutrition, playing a role in glucose and lipid metabolism.[12] In contrast, hexavalent chromium (Cr(VI)) is a known carcinogen.[12] Understanding the cellular interactions of Cr(III) is crucial for assessing its biological role and potential therapeutic applications. The intracellular reduction of Cr(VI) to Cr(III) is a key aspect of its toxicity, as Cr(III) can then interact with cellular macromolecules.[13]

The following diagram illustrates the general intracellular pathways affected by chromium, with a focus on the effects following the intracellular presence of Cr(III).

Diagram of General Intracellular Effects of Chromium(III):

Caption: Intracellular reduction of Cr(VI) to Cr(III) and subsequent interactions.

Conclusion

This compound is a well-characterized inorganic compound with a range of applications. Its chemical and physical properties are readily determined through standard laboratory techniques. While not directly used as a pharmaceutical, the study of its chromium(III) component provides valuable insights into the biological roles and toxicological profiles of chromium species, which is of significant interest to researchers in the life sciences and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies used to ascertain them, serving as a valuable resource for scientific professionals.

References

- 1. This compound | 7788-99-0 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. reddit.com [reddit.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. synthetikaeu.com [synthetikaeu.com]

- 6. Chromium(III) potassium sulfate | CrK(SO4)2.12H2O - BuyersGuideChem [buyersguidechem.com]

- 7. Chrome alum - Wikipedia [en.wikipedia.org]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

- 12. Impact of Carcinogenic Chromium on the Cellular Response to Proteotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Nano- and Micro-Sized Chromium(III) Particles on Cytotoxicity and Gene Expression Profiles Related to Genomic Stability in Human Keratinocytes and Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

"Chromium potassium sulfate dodecahydrate" crystal structure

An In-depth Technical Guide to the Crystal Structure of Chromium Potassium Sulfate (B86663) Dodecahydrate

Introduction

Chromium potassium sulfate dodecahydrate, commonly known as chrome alum, is an inorganic coordination compound with the chemical formula KCr(SO₄)₂·12H₂O.[1][2][3] It is a double salt that consists of equimolar amounts of potassium sulfate and chromium(III) sulfate.[2][4] At room temperature, it presents as a dark violet, odorless, crystalline solid that typically forms regular octahedra with flattened corners.[1][3][5] The compound is notable for its high solubility in water, where it forms acidic solutions.[5] The vibrant violet color is a result of d-d electronic transitions within the octahedrally coordinated chromium(III) ion.[2][5]

Historically significant in the development of coordination chemistry and crystallography, chrome alum is widely utilized in various industrial applications, including leather tanning, as a mordant in the textile industry, and in photographic processes.[1][2][5] This document provides a detailed technical overview of its crystal structure, supported by crystallographic data, experimental protocols for its synthesis and analysis, and visualizations of its structural and procedural workflows.

Crystal Structure and Crystallographic Data

This compound is a member of the alum family, a class of isomorphous hydrated double sulfates. These compounds share a common crystal structure, leading to similar crystal habits.

Crystal System and Space Group

Chrome alum crystallizes in the cubic system , which is characteristic of the α-alums.[1][6][7] The specific space group has been determined to be Pa3 .[8][9] The crystal structure is composed of hexaaquachromium(III) cations, [Cr(H₂O)₆]³⁺, potassium cations (K⁺), and sulfate anions (SO₄²⁻). The arrangement of these ions and the twelve water molecules of hydration forms a highly ordered, three-dimensional lattice. Six of the water molecules are tightly bound to the chromium(III) ion, forming the octahedral coordination complex, while the other six are associated with the potassium and sulfate ions through a network of hydrogen bonds.[10][11]

Quantitative Crystallographic Data

The precise determination of the crystal structure has been accomplished through X-ray and neutron diffraction studies.[10] Key crystallographic data are summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Cubic | [1][6] |

| Space Group | Pa3 | [8][9] |

| Unit Cell Parameter (a) | 12.2305 Å | [6] |

| Unit Cell Volume (V) | 1829.7 ų (calculated) | |

| Formula Units (Z) | 4 | [9][12] |

| Density (calculated) | 1.813 g/cm³ | |

| Density (measured) | 1.83 g/cm³ | [1][2] |

Experimental Protocols

Synthesis of Chrome Alum Crystals

The most common laboratory synthesis involves the reduction of an acidified potassium dichromate solution. Ethanol (B145695) is frequently used as the reducing agent.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ethanol (C₂H₅OH, 96%)

-

Distilled Water (H₂O)

Procedure:

-

Dissolve 9.8 grams of potassium dichromate in 40 mL of distilled water in a beaker. Gentle warming may be required to fully dissolve the salt.[13][14]

-

Carefully and slowly add 7.6 mL of concentrated sulfuric acid to the solution while stirring. This acidification step is exothermic.[13][14]

-

Cool the solution in an ice bath to approximately 30°C.[15]

-

Add 6.3 mL of ethanol dropwise to the solution with continuous stirring.[13][14] This reaction is highly exothermic; the temperature should be monitored and not allowed to exceed 50°C. The solution's color will change from orange to a dark, greenish-black as the Cr(VI) is reduced to Cr(III). The smell of acetic acid (vinegar) may become apparent as ethanol is oxidized.

-

Once the addition of ethanol is complete, cover the beaker and allow it to stand undisturbed at room temperature for several days (typically 5-7 days) for crystallization to occur.[13][14]

-

Collect the resulting violet, octahedral crystals by filtration.[13]

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove impurities.[14]

-

Dry the crystals between sheets of filter paper or in a desiccator. The crystals are efflorescent and should be stored in a sealed container.[13]

Caption: A flowchart illustrating the laboratory synthesis of chrome alum crystals.

Single-Crystal X-ray Diffraction Protocol

To determine the crystal structure, a high-quality single crystal is selected and analyzed using a diffractometer.

Procedure:

-

Crystal Selection: A well-formed, single crystal of chrome alum, free of visible defects, is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their thermal parameters, and other structural factors are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. This yields the final, precise crystal structure.

Caption: A workflow diagram for single-crystal X-ray diffraction analysis.

Structural Details and Coordination Environment

The structure of chrome alum is defined by the coordination of the constituent ions and water molecules. The Cr³⁺ and K⁺ ions are each surrounded by six water molecules, forming octahedral aquated complexes.

-

[Cr(H₂O)₆]³⁺ Cation: The chromium(III) ion is at the center of an octahedron formed by six water molecules. These are tightly bound, forming a stable hexaaquachromium(III) complex.

-

K⁺ Cation: The potassium ion is also coordinated to six water molecules, though these bonds are weaker than those in the chromium complex.

-

SO₄²⁻ Anion: The sulfate ions are positioned in the lattice and are linked to the aquated cations through an extensive network of hydrogen bonds involving the water molecules.

This arrangement creates a stable, repeating three-dimensional structure.

Caption: A simplified diagram of the coordination spheres in the chrome alum structure.

Conclusion

The crystal structure of this compound is a well-characterized example of the alum family, crystallizing in the cubic Pa3 space group. Its structure is defined by distinct [Cr(H₂O)₆]³⁺ and K⁺ aquated cations and SO₄²⁻ anions, all interconnected by a robust network of hydrogen bonds. The detailed understanding of this structure, obtained through diffraction studies, is fundamental to explaining its physical properties, such as its characteristic octahedral crystal habit and color. The experimental protocols for its synthesis and analysis are well-established, making it a classic compound for study in both academic and industrial research settings.

References

- 1. Chrome alum - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Chromium (III) Potassium Sulfate Dodecahydrate ( Chromium Potassium Sulfate ; Chrome Alum ) - 100g - SYNTHETIKA [synthetikaeu.com]

- 4. Chrome alum - Sciencemadness Wiki [sciencemadness.org]

- 5. guidechem.com [guidechem.com]

- 6. Chromium(III)-potassium sulfate - Crystal growing [en.crystalls.info]

- 7. alignchemical.com [alignchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. The structure of chromium potassium alum (1958) | G. E. Bacon | 40 Citations [scispace.com]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. openmopac.net [openmopac.net]

- 13. prepchem.com [prepchem.com]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

Synthesis of Chromium Potassium Sulfate Dodecahydrate from Potassium Dichromate: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of chromium potassium sulfate (B86663) dodecahydrate, commonly known as chrome alum, from potassium dichromate. The synthesis involves the reduction of hexavalent chromium in potassium dichromate to trivalent chromium in the presence of sulfuric acid, followed by crystallization to form the desired double salt. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and safety information.

Introduction

Chromium potassium sulfate dodecahydrate (KCr(SO₄)₂·12H₂O) is a double salt of potassium sulfate and chromium(III) sulfate.[1] It crystallizes in a characteristic octahedral shape with a deep violet color.[1][2] Aqueous solutions of chrome alum are dark violet but turn green when heated above 50°C.[3] This compound has historical and current applications in various fields, including as a mordant in dyeing, in the tanning of leather, and as a hardener in photographic gelatin emulsions.[1][3] It may also be used as a starting material in the synthesis of other chromium compounds.[4]

The synthesis described herein is a classic redox reaction where potassium dichromate is reduced by an organic reducing agent, typically ethanol (B145695), in an acidic medium provided by sulfuric acid.[1][5]

Chemical Principles

The core of the synthesis is the reduction of the dichromate ion (Cr₂O₇²⁻), where chromium is in the +6 oxidation state, to the chromium(III) ion (Cr³⁺).[5][6] In this process, ethanol (C₂H₅OH) is oxidized to acetaldehyde (B116499) (CH₃CHO) or acetic acid.[1][7] The reaction is highly exothermic.

The overall balanced chemical equation for the reaction using ethanol as the reducing agent is:

K₂Cr₂O₇ + 4H₂SO₄ + 3C₂H₅OH → K₂SO₄ + Cr₂(SO₄)₃ + 3CH₃CHO + 7H₂O[1][8]

The potassium sulfate and chromium(III) sulfate then combine in solution and crystallize with 24 molecules of water to form the dodecahydrate double salt, often written as K₂SO₄·Cr₂(SO₄)₃·24H₂O or more simply as KCr(SO₄)₂·12H₂O.[1][9]

K₂SO₄ + Cr₂(SO₄)₃ + 24H₂O → K₂SO₄·Cr₂(SO₄)₃·24H₂O[1][8]

Experimental Protocols

Several protocols for the synthesis of chrome alum have been reported, with slight variations in the quantities of reagents and reaction conditions. The general procedure involves dissolving potassium dichromate in water, acidifying the solution with concentrated sulfuric acid, and then slowly adding ethanol to initiate the reduction.

General Procedure:

-

Dissolve the specified amount of potassium dichromate in distilled water in a beaker. Gentle warming may be necessary to fully dissolve the salt.[7][9]

-

Carefully and slowly add concentrated sulfuric acid to the solution with constant stirring. This step is highly exothermic.[7]

-

Cool the solution in an ice bath to control the temperature during the addition of the reducing agent.[1][2]

-

Add ethanol dropwise with continuous stirring, ensuring the temperature does not exceed 50°C.[1] The color of the solution will change from orange to a dark, greenish-black.[7][10] The smell of acetaldehyde (vinegar) will be noticeable.[7]

-

Once the addition of ethanol is complete, cover the beaker and allow it to stand undisturbed for several days to a week to allow for crystallization.[7][9]

-

Collect the violet octahedral crystals by filtration.[1]

-

Wash the crystals with a small amount of cold water or an ethanol-water mixture to remove impurities.[11]

-

Dry the crystals between folds of filter paper or by air drying.[1][11]

Data Presentation

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.

| Reagent | Protocol 1[7][9] | Protocol 2[1][8] | Protocol 3[2] | Protocol 4[10] |

| Potassium Dichromate (K₂Cr₂O₇) | 9.8 g | 5 g | ~15 g | 1.75 g |

| Water (H₂O) | 40 mL | 20 mL | 100 mL | 8 mL |

| Concentrated Sulfuric Acid (H₂SO₄) | 7.6 mL | 4 mL | Not specified | 1.5 mL |

| Ethanol (C₂H₅OH) | 6.3 mL | 3-4 mL | 5 mL | 3.5 mL |

| Reported Yield | ~76%[7] | Not specified | 1.29 g[2] | Not specified |

Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis of chrome alum.

Chemical Transformation Pathway

Caption: Chemical transformation pathway from reactants to chrome alum.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

-

Potassium Dichromate (K₂Cr₂O₇): This is a strong oxidizer and is classified as a carcinogen.[12][13] Contact with combustible materials may cause fire.[13] It is corrosive and can cause severe burns upon contact with skin, eyes, or if ingested.[13] Inhalation can be extremely destructive to the respiratory tract.[13] Always handle potassium dichromate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid generating dust.[14]

-

Concentrated Sulfuric Acid (H₂SO₄): This is a highly corrosive substance that can cause severe burns.[15] The dilution of concentrated sulfuric acid is a highly exothermic process. Always add acid to water, never the other way around, to prevent boiling and splashing. Handle with extreme care, using appropriate PPE.[12]

-

Ethanol (C₂H₅OH): Ethanol is flammable. Keep it away from open flames and hot surfaces.[14]

-

General Precautions: The reaction itself is exothermic and can become vigorous.[2][7] It is crucial to add the ethanol slowly and with adequate cooling to maintain control of the reaction temperature.[1][2] Perform the entire experiment in a fume hood.[14][16]

Conclusion

The synthesis of this compound from potassium dichromate is a well-established and reproducible laboratory procedure. It serves as an excellent example of a redox reaction coupled with the principles of crystallization to yield a high-purity double salt. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict safety protocols, researchers can successfully synthesize chrome alum for various applications. The resulting violet octahedral crystals are a hallmark of this synthesis.[1]

References

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. Chrome alum - Wikipedia [en.wikipedia.org]

- 4. This compound | 7788-99-0 [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. fishersci.com [fishersci.com]

- 13. POTASSIUM DICHROMATE [www2.atmos.umd.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. metallographic.com [metallographic.com]

- 16. Chromium(III)-potassium sulfate - Crystal growing [en.crystalls.info]

"Chrome alum" solubility in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chrome alum (potassium chromium(III) sulfate (B86663) dodecahydrate, KCr(SO₄)₂·12H₂O) in water at various temperatures. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of the underlying chemical processes and experimental workflows.

Quantitative Solubility Data

The solubility of chrome alum in water is influenced by temperature and the crystalline form of the salt. The dodecahydrate form is soluble, while the anhydrous form is reportedly insoluble. It is crucial to note that the dissolution of chrome alum in water is a time-dependent process due to the complex equilibria between different aquated chromium(III) species in solution.[1]

A notable characteristic of aqueous chrome alum solutions is the transition from a violet color to green upon heating, typically above 50°C.[2] This change is attributed to the formation of different chromium(III) complexes, which can affect solubility measurements and the ability of the salt to crystallize.

The following table summarizes the available quantitative data on the solubility of chrome alum dodecahydrate in water at various temperatures. Discrepancies in reported values at similar temperatures may be attributed to different experimental methodologies and equilibration times.

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Solubility (g/L) | Notes |

| 0 | 3.9 ( g/100g H₂O) | - | |

| 15 | 24 | - | [3] |

| 18 | - | 208.5 | Measured after 19 hours.[1] |

| 18 | - | 225.8 | Measured after 14 days.[1] |

| 18 | - | 282.2 | Measured after 97 days, approaching equilibrium.[1] |

| 20 | 12.5 | 125 | [4] |

| 20 | 24 | 240 | [2] |

| 20 | - | 250 |

Experimental Protocols for Solubility Determination

Accurate determination of chrome alum solubility requires careful consideration of the slow solution equilibria. The following is a generalized protocol based on standard methods for determining the solubility of hydrated salts, adapted to address the specific properties of chrome alum.

Materials

-

Chrome alum (potassium chromium(III) sulfate dodecahydrate), analytical grade

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Drying oven

-

Desiccator

Gravimetric Method for Isothermal Solubility Determination

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in a known mass of the solution.

-

Preparation of Saturated Solution:

-

Add an excess amount of chrome alum crystals to a known volume of distilled water in a sealed container. The presence of undissolved crystals is essential to ensure saturation.

-

Place the container in a constant temperature water bath set to the desired temperature.

-

Stir the solution continuously using a magnetic stirrer to facilitate dissolution and equilibration.

-

Allow the solution to equilibrate for an extended period. Given the slow kinetics of the violet-to-green transition, an equilibration time of several days is recommended, especially at elevated temperatures, to obtain a stable solubility value.[1]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of chrome alum (melting point is approximately 89°C).[4][5] A temperature of around 70-80°C is advisable.

-

Once the solvent is fully evaporated, place the evaporating dish containing the dry chrome alum residue in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the residue. The difference between this mass and the initial mass of the dish gives the mass of the dissolved chrome alum.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved chrome alum.

-

Solubility is then calculated as the mass of dissolved chrome alum per 100 mL or 100 g of the solvent.

-

Visualizing Methodologies and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of chrome alum solubility using the gravimetric method.

References

An In-depth Technical Guide to Chromium Potassium Sulfate (CAS No. 7788-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium potassium sulfate (B86663), systematically known as potassium chromium(III) sulfate dodecahydrate and commonly referred to as chrome alum, is an inorganic compound with the chemical formula KCr(SO₄)₂·12H₂O.[1][2][3] It is a double salt that crystallizes in a regular octahedral structure, typically appearing as dark, violet-red crystals.[2][3] This compound is of interest to researchers and professionals in various scientific fields due to its unique chemical properties and diverse applications, ranging from classical industrial uses to niche roles in laboratory synthesis and material science. While not a therapeutic agent itself, its relevance to the drug development sector stems from its use as a catalyst in organic synthesis and the important toxicological considerations of chromium compounds.[4][5] This guide provides a comprehensive technical overview of chromium potassium sulfate, focusing on its physicochemical properties, synthesis, experimental applications, and toxicological profile.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of chromium potassium sulfate is essential for its application in research and development. The following tables summarize key quantitative data for the dodecahydrate form.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 7788-99-0 | [6] |

| Molecular Formula | KCr(SO₄)₂·12H₂O | [2] |

| Molecular Weight | 499.40 g/mol | [7] |

| Appearance | Dark purple to violet-red octahedral crystals | [6][8] |

| Melting Point | 89 °C (decomposes) | [8][9] |

| Density | 1.83 g/cm³ | [9] |

| Solubility in Water | 24 g/100 mL at 15 °C | [8][9] |

| Crystal System | Cubic | [2] |

| pH (50 g/L solution at 20°C) | ~3 | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chromium potassium sulfate.

| Spectroscopy | Peak Information | References |

| UV-Vis Absorption | Aqueous solutions of Cr(III) complexes, such as the hexaaquachromium(III) ion present in dissolved chrome alum, typically exhibit two main absorption bands. For [Cr(H₂O)₆]³⁺, λmax values are observed around 400-420 nm and 580 nm. | [11][12][13] |

| FTIR | The FTIR spectrum of chromium potassium sulfate dodecahydrate is available in spectral databases. | [7][14] |

| Raman | The Raman spectrum of this compound has been documented and is available for reference. | [7][15][16] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. This section provides protocols for the synthesis of chromium potassium sulfate and its application in gelatin hardening.

Synthesis of Chromium Potassium Sulfate (Chrome Alum)

This protocol describes the synthesis of chrome alum via the reduction of potassium dichromate with ethanol (B145695).

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (95% or absolute)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate (optional)

-

Ice bath

-

Buchner funnel and flask for vacuum filtration

-

Filter paper

Procedure:

-

In a fume hood, dissolve 98 g of potassium dichromate in 400 mL of distilled water in a large beaker. Gentle warming may be necessary to fully dissolve the salt.

-

Slowly and with constant stirring, add 76 mL of concentrated sulfuric acid to the potassium dichromate solution. This step is exothermic and should be performed with caution.

-

Cool the solution in an ice bath.

-

Once cooled, slowly add 63 mL of ethanol in small portions with continuous stirring. The reaction is vigorous and exothermic; maintain the temperature of the solution to facilitate the reaction without excessive boiling. The color of the solution will change from orange to a dark, greenish-black.

-

After the addition of ethanol is complete, cover the beaker and allow it to stand undisturbed for several days to a week to allow for crystallization.

-

Collect the formed octahedral crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water or ethanol to remove impurities.

-

Dry the crystals on filter paper at room temperature. The crystals are efflorescent and may lose water of crystallization if over-dried or exposed to very dry air.

Diagram of Synthesis Workflow:

References

- 1. A possible role for chromium(III) in genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrome alum - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Chromium Compounds [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Chromic potassium sulfate dodecahydrate | CrH24KO20S2 | CID 24596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 7788-99-0 [chemicalbook.com]

- 9. Chromium(III) potassium sulfate | CrK(SO4)2.12H2O - BuyersGuideChem [buyersguidechem.com]

- 10. Chromium potassium sulfate | 10141-00-1 | Benchchem [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. Chromium potassium sulfate [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

"Chromium potassium sulfate dodecahydrate" molecular weight and formula

This document provides a comprehensive overview of the chemical and physical properties of chromium potassium sulfate (B86663) dodecahydrate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Chromium potassium sulfate dodecahydrate, also known as chrome alum, is a double sulfate salt with the chemical formula KCr(SO₄)₂·12H₂O.[1][2][3][4] It is a crystalline solid that appears as violet or dark purple crystals.[1] This compound is notable for its high solubility in water, where it forms acidic solutions.[3]

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, solution preparation, and experimental design.

| Property | Value |

| Chemical Formula | KCr(SO₄)₂·12H₂O |

| Molecular Weight | 499.4 g/mol |

| Appearance | Violet or dark purple crystals |

| Melting Point | 89 °C |

| Solubility in Water | 24 g/100 mL (at 20 °C) |

| CAS Number | 7788-99-0 |

Dissociation in Aqueous Solution

Upon dissolution in water, this compound dissociates into its constituent ions. This process is fundamental to its utility in various applications, such as in the tanning industry and as a mordant in dyeing processes. The dissociation pathway is illustrated in the diagram below.

Caption: Dissociation of this compound in water.

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, a general procedure for preparing a standard aqueous solution of this compound is provided below.

Objective: To prepare a 0.1 M aqueous solution of this compound.

Materials:

-

This compound (KCr(SO₄)₂·12H₂O)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Weighing paper

-

Funnel

Procedure:

-

Calculate the required mass: Based on the molecular weight of 499.4 g/mol , the mass required to prepare 100 mL of a 0.1 M solution is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L × 0.1 L × 499.4 g/mol = 4.994 g

-

-

Weigh the compound: Accurately weigh approximately 4.994 g of this compound onto a piece of weighing paper using an analytical balance.

-

Dissolve the compound: Carefully transfer the weighed solid into the 100 mL volumetric flask using a funnel. Add approximately 50-70 mL of distilled water to the flask.

-

Ensure complete dissolution: Swirl the flask gently to dissolve the solid completely. The solution will have a characteristic violet color.

-

Bring to volume: Once the solid is fully dissolved, add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

This standard solution can then be used for various experimental purposes, including as a precursor in synthesis, a component in analytical standards, or in studies of its chemical reactivity.

References

An In-depth Technical Guide to the Health and Safety of Chromium Potassium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for chromium potassium sulfate (B86663) (also known as chrome alum), tailored for a scientific audience. It consolidates toxicological data, exposure limits, and handling procedures, presenting quantitative information in accessible tables and outlining relevant experimental protocols. Visual diagrams of emergency and handling workflows are included to ensure clarity and rapid comprehension in a laboratory or industrial setting.

Toxicological Data

Chromium potassium sulfate, CrK(SO₄)₂·12H₂O, is the dodecahydrate form of chromium (III) potassium sulfate. The toxicity of chromium compounds is highly dependent on the oxidation state of the chromium ion. Chromium (III) compounds are significantly less toxic than chromium (VI) compounds. In contrast to carcinogenic chromium (VI) compounds, chromium (III) compounds have not been found to be carcinogenic in animal experiments.

Acute Toxicity

The primary routes of acute exposure are ingestion, inhalation, and skin or eye contact.[1] Ingestion of large oral doses may lead to gastrointestinal irritation, dizziness, intense thirst, abdominal pain, vomiting, and shock.[2] In severe cases, death from renal failure can occur.[2] Inhalation of dust can cause irritation to the upper respiratory tract and mucous membranes, with symptoms including coughing and shortness of breath.[2]

| Parameter | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | 3530 mg/kg | Anhydrous Chromium Potassium Sulfate |

This data is for the anhydrous form of chromium potassium sulfate.

Chronic Toxicity

Prolonged or repeated exposure to chromium potassium sulfate can lead to more severe health effects. Chronic inhalation may cause perforation of the nasal septum.[2] Repeated skin contact can result in dermatitis and ulceration.[2]

Carcinogenicity and Mutagenicity

Chromium (III) potassium sulfate is not classified as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA. There is currently no available data to suggest that chromium (III) potassium sulfate is mutagenic.[2]

Occupational Exposure Limits

To minimize the risk of adverse health effects from occupational exposure, several organizations have established exposure limits for chromium (III) compounds.

| Organization | Limit Type | Value |

| OSHA | PEL (Permissible Exposure Limit) | 0.5 mg/m³ |

| ACGIH | TLV (Threshold Limit Value) | 0.003 mg/m³ (as inhalable particulate matter) |

| UK | TWA (Time-Weighted Average) | 0.5 mg/m³ |

Experimental Protocols

Protocol: Acute Dermal Irritation/Corrosion Study

Objective: To determine the potential of chromium potassium sulfate to produce irritation or corrosion when applied to the skin.

Test Animals: Healthy, young adult albino rabbits (typically 3 animals).

Methodology:

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal is clipped.

-

Application: A dose of 500 mg of solid chromium potassium sulfate, moistened with a small amount of a suitable solvent (e.g., water or saline) to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin. The test site is then covered with a gauze patch and secured with tape.

-

Exposure: The test substance is left in contact with the skin for a standardized period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Scoring: The degree of skin reaction is scored according to a standardized scale (e.g., Draize scale).

| Reaction | Score | Description |

| Erythema and Eschar Formation | 0 | No erythema |

| 1 | Very slight erythema (barely perceptible) | |

| 2 | Well-defined erythema | |

| 3 | Moderate to severe erythema | |

| 4 | Severe erythema (beet redness) to eschar formation | |

| Edema Formation | 0 | No edema |

| 1 | Very slight edema (barely perceptible) | |

| 2 | Slight edema (edges of area well-defined by definite raising) | |

| 3 | Moderate edema (raised approximately 1 mm) | |

| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory environment.

-

Ventilation: Use only in well-ventilated areas.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Wear suitable protective gloves.

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly closed.[2]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

The following diagram outlines the decision-making process for first aid in case of exposure to chromium potassium sulfate.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Chromium Potassium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for chromium potassium sulfate (B86663), also known as chrome alum. The information is tailored for a scientific audience, offering detailed experimental protocols, in-depth data presentation, and visual representations of key safety and toxicological concepts.

Chemical Identification and Properties

Chromium potassium sulfate dodecahydrate is an inorganic compound with the chemical formula KCr(SO₄)₂·12H₂O. It is a double salt of potassium and chromium(III).[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | Chrome Alum, Chromium(III) potassium sulfate | [1][2] |

| CAS Number | 7788-99-0 (dodecahydrate) | [1][2] |

| Molecular Formula | KCr(SO₄)₂·12H₂O | [1] |

| Molecular Weight | 499.40 g/mol | [2] |

| Appearance | Dark purple to violet crystalline solid | [1] |

| Odor | Odorless | [1][2] |

| Density | ~1.83 g/cm³ | [1] |

| Melting Point | 89 °C (decomposes) | [1] |

| Solubility in Water | Soluble (~190 g/L at 20 °C) | [1] |

| Stability | Stable under normal conditions; hygroscopic | [1] |

Hazard Identification and Classification

Chromium potassium sulfate is classified as a hazardous substance. The primary hazards are skin and eye irritation.[2][3] It is important to distinguish that the toxicity of chromium compounds is highly dependent on the oxidation state; chromium(III) compounds, such as chromium potassium sulfate, are significantly less toxic than chromium(VI) compounds.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed |

| Acute Toxicity (Inhalation) | 5 | H333: May be harmful if inhaled |

| Hazardous to the Aquatic Environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Below is a logical diagram illustrating the classification process for skin and eye irritation based on GHS criteria.

Toxicological Information

The primary toxicological concerns with chromium potassium sulfate are its irritant effects on the skin and eyes. The oral LD50 in rats is reported as 3530 mg/kg, indicating moderate acute toxicity if ingested.[2]

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3530 mg/kg | [2] |

The mechanism of skin irritation by chromium(III) compounds involves direct cellular damage and the initiation of an inflammatory response. The following diagram illustrates a plausible signaling pathway.

Experimental Protocols

The toxicological data presented in the MSDS are derived from standardized experimental protocols. Below are detailed methodologies for key toxicological assessments.

This protocol is used to determine the acute oral toxicity of a substance.

-

Animal Model: Healthy, young adult female rats are typically used.

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water.

-

Dosing:

-

A starting dose of 2000 mg/kg is administered to a group of three animals. The substance is dissolved in a suitable vehicle (e.g., distilled water) and administered by gavage.

-

If no mortality is observed, a higher dose of 5000 mg/kg may be used in another group of three animals.

-

If mortality is observed, the test is repeated with a lower dose (e.g., 300 mg/kg) in a new group of animals.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

This protocol assesses the potential of a substance to cause skin irritation.[4]

-

Animal Model: Albino rabbits are the preferred species.[4]

-

Procedure:

-

The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

0.5 g of the solid test substance, moistened with a small amount of water, is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[4]

-

The exposure duration is 4 hours.[4]

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of the effects.[4]

-

Scoring: The severity of skin reactions is graded according to a standardized scoring system.

This protocol evaluates the potential of a substance to cause eye irritation.[1]

-

Animal Model: Albino rabbits are used.[1]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[1]

-

The eyelids are held together for about one second to prevent loss of the substance.

-

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The observation period can extend up to 21 days.[1]

-

Scoring: Ocular lesions are scored using a standardized system.

Handling, Storage, and Disposal

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the chemical.

The following workflow outlines the key steps for safely handling chromium potassium sulfate in a laboratory setting.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It should be stored with other inorganic salts and away from incompatible materials.[2]

-

Disposal: Dispose of waste material in accordance with federal, state, and local regulations. It should be treated as hazardous waste and disposed of in a sealed container.[2]

Synthesis Protocol

Chromium potassium sulfate can be synthesized in the laboratory via the reduction of potassium dichromate.

-

Reactants:

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Ethanol (B145695) (C₂H₅OH)

-

-

Procedure:

-

Dissolve potassium dichromate in water and slowly add concentrated sulfuric acid with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add ethanol to the cooled solution. The reaction is exothermic and the color will change from orange to dark green.

-

Allow the solution to stand for several days to allow for the crystallization of dark violet octahedral crystals of chromium potassium sulfate.

-

Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

-

This document is intended for informational purposes for a scientific audience and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or professional safety advice.

References

A Comprehensive Technical Guide to the Synthesis of Chromium Potassium Sulfate via Hexavalent Chromium Reduction

This technical guide provides an in-depth overview of the synthesis of chromium potassium sulfate (B86663), commonly known as chrome alum, through the chemical reduction of hexavalent chromium (Cr(VI)). The information presented is curated for researchers, scientists, and professionals in drug development and related chemical fields, offering detailed experimental protocols, quantitative data, and visual representations of the underlying processes.

Introduction to Chromium Potassium Sulfate

Chromium potassium sulfate, with the chemical formula KCr(SO₄)₂·12H₂O, is a double salt of potassium and chromium.[1][2] It crystallizes in a distinct octahedral structure, presenting as dark purple crystals that are highly soluble in water.[1][3] This compound, also referred to as chrome alum, has historical and modern applications in various industries. It has been utilized in leather tanning to stabilize collagen fibers, as a mordant in the dyeing and pigment industry, and in photographic film emulsions as a hardener.[1][3][4] The synthesis primarily involves the reduction of a hexavalent chromium source, such as potassium dichromate (K₂Cr₂O₇), in the presence of sulfuric acid and a suitable reducing agent.[4]

The Core Chemical Transformation: A Redox Reaction

The synthesis of chromium potassium sulfate from potassium dichromate is a classic example of a redox (reduction-oxidation) reaction. In an acidic medium provided by sulfuric acid, the hexavalent chromium (Cr⁶⁺) in the dichromate ion (Cr₂O₇²⁻) is reduced to the more stable trivalent state (Cr³⁺).[5][6] Concurrently, a reducing agent is oxidized. Common reducing agents for this synthesis include ethanol (B145695), sulfur dioxide, and formaldehyde.[3][4]

When ethanol (C₂H₅OH) is used as the reducing agent, it is oxidized to acetic acid (CH₃COOH), while the dichromate ion is reduced.[7] The resulting chromium(III) ions and potassium ions combine with sulfate ions from the sulfuric acid to form the double salt, which then crystallizes from the solution as dodecahydrate.[7][8]

The overall balanced chemical equation for the reaction using ethanol is: K₂Cr₂O₇ + 4H₂SO₄ + 3C₂H₅OH → K₂SO₄ + Cr₂(SO₄)₃ + 7H₂O + 3CH₃CHO[8]

Subsequently, the individual sulfate salts combine and crystallize: K₂SO₄ + Cr₂(SO₄)₃ + 24H₂O → 2 KCr(SO₄)₂·12H₂O[8]

Experimental Protocols for Synthesis

Several protocols exist for the synthesis of chromium potassium sulfate. The following are detailed methodologies derived from established laboratory procedures.

Protocol 1: Synthesis Using Ethanol as a Reducing Agent

This protocol is adapted from procedures described by PrepChem and a demonstration video.[7][9]

-

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ethanol (C₂H₅OH, 96%)

-

Distilled water

-

-

Procedure:

-

In a 400 mL beaker, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water.[7] Gentle heating can be applied if the salt does not dissolve completely.[7]

-

Carefully and slowly add 7.6 mL of concentrated sulfuric acid to the solution while stirring continuously. This step is highly exothermic.[7]

-

Cool the solution in an ice bath to keep the temperature below 20°C.[5]

-

Using a dropping funnel or pipette, add 6.3 mL of ethanol drop by drop to the cooled solution.[5][7] The reaction is vigorous and exothermic, so the addition must be slow to maintain temperature control.[5][7] A color change from orange to a dark, greenish-black will be observed.

-

Once the addition of ethanol is complete, cover the beaker and allow it to stand undisturbed for several days (typically 5-7 days) to allow for crystallization.[7][9]

-

Collect the formed octahedral crystals by decanting the mother liquor.[7]

-

Wash the crystals with a small amount of ice-cold water and then with ethanol to remove impurities.[7]

-

Protocol 2: Alternative Synthesis with Sulfur Dioxide

While less common in a laboratory setting due to the handling of gaseous SO₂, sulfur dioxide is also an effective reducing agent.[3][4]

-

Procedure Outline:

-

Prepare a concentrated aqueous solution of potassium dichromate and acidify it with sulfuric acid.

-

Bubble sulfur dioxide gas through the solution.

-

The reaction should be controlled to keep the temperature below 40°C.[3]

-

Upon completion of the reaction, the solution is allowed to crystallize, forming chrome alum crystals.

-

Quantitative Data Summary

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of chromium potassium sulfate using ethanol as the reducing agent.

| Parameter | Protocol A[7] | Protocol B[8][10] | Protocol C[9] |

| Potassium Dichromate (K₂Cr₂O₇) | 9.8 g | 5 g | 98 g |

| Distilled Water | 40 mL | 20 mL | 400 mL |

| Conc. Sulfuric Acid (H₂SO₄) | 7.6 mL | 4 mL | 76 mL |

| Ethanol (C₂H₅OH) | 6.3 mL | 3-4 mL | 63 mL |

| Reported Yield | ~76% | Not specified | Not specified |

| Crystallization Time | 5-7 days | Overnight | 1 week or longer |

Visualizing the Process

To better understand the synthesis, the following diagrams illustrate the chemical pathway and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of Chrome Alum.

Caption: Step-by-step experimental workflow for Chrome Alum synthesis.

Safety and Handling

The synthesis of chromium potassium sulfate involves hazardous materials and requires strict adherence to safety protocols.

-

Potassium Dichromate (Cr(VI)): This compound is highly toxic, a known carcinogen, and a strong oxidizing agent.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: It is extremely corrosive and can cause severe burns.[11] The dilution process is highly exothermic and must be performed by adding acid to water slowly and with constant stirring, never the other way around.[7]

-

Reaction Vigor: The reduction step with ethanol is vigorous and exothermic.[7] Slow, dropwise addition and cooling are crucial to prevent the reaction from becoming uncontrollable.[5]

Conclusion

The reduction of hexavalent chromium, typically from potassium dichromate, is a reliable and well-documented method for synthesizing high-purity chromium potassium sulfate (chrome alum). By carefully controlling reaction conditions, particularly temperature, and following established protocols, researchers can produce the characteristic octahedral crystals of this versatile chromium(III) compound. The process serves as an excellent practical example of a large-scale redox reaction with applications across various scientific and industrial domains.

References

- 1. Chromium (III) Potassium Sulfate Dodecahydrate ( Chromium Potassium Sulfate ; Chrome Alum ) - 100g - SYNTHETIKA [synthetikaeu.com]

- 2. CAS 10141-00-1: Chromium potassium sulfate | CymitQuimica [cymitquimica.com]

- 3. Chrome alum - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

- 10. scribd.com [scribd.com]

- 11. Chromium(III)-potassium sulfate - Crystal growing [en.crystalls.info]

Chrome Alum: A Comprehensive Technical Guide to its Crystal System and Lattice Parameters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal system and lattice parameters of chrome alum, also known as chromium potassium sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O). This document details the crystallographic properties, the experimental methodologies used for their determination, and other relevant physicochemical characteristics.

Introduction to Chrome Alum

Chrome alum is a double sulfate of potassium and chromium.[1] It typically exists as a dodecahydrate and is known for its striking deep purple, octahedral crystals.[2][3] The vibrant color is attributed to the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[4] This compound has historical and contemporary significance in various industrial applications, including leather tanning, as a mordant in the textile industry, and in photographic emulsions as a hardener.[1][5][6][7]

Crystallographic Properties

Chrome alum crystallizes in the cubic crystal system, a highly symmetrical arrangement that allows for the growth of large, well-defined crystals.[1][8] The specific crystal structure is that of the α-alums.[9]

Crystal System and Space Group

The crystal system for chrome alum is cubic, belonging to the space group Pa3.[10][11] This space group is centrosymmetric and is characterized by a three-fold rotational axis and a center of inversion.

Lattice Parameters

The lattice parameters describe the size and shape of the unit cell. For a cubic system, only one lattice parameter, 'a', is required as all three axes are of equal length and are mutually perpendicular. The lattice parameters for chrome alum have been determined with high precision using diffraction techniques.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Pa3 | [10][11] |

| Lattice Parameter (a) | 12.165(2) Å | [10] |

| Unit Cell Volume (V) | 1800.2(1) ų | Calculated |

| Formula Units per Unit Cell (Z) | 4 | [11] |

Experimental Determination of Crystal Structure

The determination of the crystal structure and lattice parameters of chrome alum is primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques. These methods provide detailed information about the atomic arrangement within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of crystalline materials. A high-quality single crystal of chrome alum is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to determine the unit cell dimensions and the positions of the atoms within the unit cell.

Experimental Protocol:

-

Crystal Growth and Selection: Large, well-formed single crystals of chrome alum are grown from a supersaturated aqueous solution by slow evaporation. A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected for analysis.

-

Mounting: The selected crystal is mounted on a glass fiber or a cryoloop.

-

Data Collection:

-

Instrument: A four-circle diffractometer (e.g., a Bruker AXS SMART APEX CCD or a Syntex P21) is used.[11]

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) is commonly employed.[11]

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations using ω and φ scans.

-

-

Data Processing and Structure Solution:

-

The collected diffraction data is integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

Software such as SHELX or OLEX2 is used for structure solution and refinement.

-

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating the positions of hydrogen atoms, which are difficult to detect with X-rays. This is crucial for understanding the hydrogen bonding network in hydrated crystals like chrome alum.

Experimental Protocol:

-

Sample Preparation: A large single crystal of chrome alum is required. For powder neutron diffraction, the crystalline sample is finely ground.

-

Data Collection:

-

Neutron Source: A nuclear reactor or a spallation neutron source is used to generate a neutron beam.

-

Instrument: A neutron diffractometer is used to measure the diffraction pattern.

-

Temperature: As with SC-XRD, data is often collected at low temperatures.

-

-

Data Analysis: The collected neutron diffraction data is analyzed using Rietveld refinement to determine the crystal structure, including the precise positions of the hydrogen atoms.

Experimental Workflow

The following diagram illustrates the general workflow for the crystallographic analysis of chrome alum.

Conclusion

The crystal system of chrome alum is cubic, with a space group of Pa3 and a lattice parameter 'a' of approximately 12.165 Å. This highly symmetric structure is responsible for its characteristic octahedral crystal habit. The precise determination of these crystallographic parameters is accomplished through advanced analytical techniques such as single-crystal X-ray diffraction and neutron diffraction, which provide detailed insights into the atomic arrangement and hydrogen bonding network within the crystal. This fundamental structural information is crucial for understanding the material's properties and for its various applications in science and industry.

References

- 1. Chrome alum - Wikipedia [en.wikipedia.org]

- 2. Chromium (III) Potassium Sulfate Dodecahydrate ( Chromium Potassium Sulfate ; Chrome Alum ) - 100g - SYNTHETIKA [synthetikaeu.com]

- 3. Chrome alum - Sciencemadness Wiki [sciencemadness.org]

- 4. studyguides.com [studyguides.com]

- 5. canyoncomponents.com [canyoncomponents.com]

- 6. Uses of chrome alum | Filo [askfilo.com]

- 7. Chrome alum Exporter | Chrome alum Exporting Company | Chrome alum International Distributor [multichemexports.com]

- 8. alignchemical.com [alignchemical.com]

- 9. Alum - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Appearance and Color of Chromium Potassium Sulfate

Affiliation: Google Research

Introduction

Chromium (III) potassium sulfate (B86663), commonly known as chrome alum, is a double salt with the chemical formula KCr(SO₄)₂.[1] It is most frequently encountered in its dodecahydrate form, KCr(SO₄)₂·12H₂O.[1][2][3] This compound is of significant interest in various fields, including the leather tanning industry, textile dyeing, and photography, owing to the chemical properties of the chromium(III) ion.[4][5][6] For researchers and drug development professionals, a precise understanding of its physical characteristics is crucial for its application in synthesizing chromium-containing catalysts, as a reagent in chemical analysis, and in the formulation of certain specialty materials.[2][4] The appearance and color of chromium potassium sulfate are highly dependent on its state of hydration and the ambient temperature, exhibiting distinct properties in solid crystalline form and in aqueous solutions.

Physical Appearance and Color

The visual characteristics of chromium potassium sulfate are dictated by the coordination chemistry of the chromium(III) ion. The vibrant colors arise from d-d electronic transitions, which are sensitive to the ligands surrounding the central chromium atom.[2][4]

Dodecahydrate Crystalline Form

The dodecahydrate (KCr(SO₄)₂·12H₂O) is the most stable and commercially available form of the compound.

-

Color: In its solid state, it presents as deep violet, dark purple, or violet-red crystals.[2][3][4][5][7] Some sources also describe it as bright purple or nearly black, depending on crystal size and purity.[8][9]

-

Form: It crystallizes in a regular octahedral structure with flattened corners.[1][2]

In this hydrated form, the chromium ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, where six water molecules act as ligands. It is this specific coordination complex that is responsible for the characteristic deep violet color.

Anhydrous and Lower Hydrate (B1144303) Forms

The color of chromium potassium sulfate changes dramatically upon dehydration.

-

Thermal Dehydration: When the violet dodecahydrate crystals are gently heated, they lose water molecules of crystallization. This process initially results in the formation of a green solid.[10] Upon much stronger heating, as more water is driven off, the material eventually becomes a light brown or off-white solid, corresponding to the anhydrous (KCr(SO₄)₂) or a lower hydrate form.[10]

-

Other Hydrates: In addition to the common dodecahydrate, other stable hydrate forms are known, including a hexahydrate (·6H₂O), dihydrate (·2H₂O), and monohydrate (·H₂O).[1]

Color in Aqueous Solution (Thermochromism)

Chromium potassium sulfate is highly soluble in water, forming acidic solutions that are initially dark violet.[1][4] This solution exhibits pronounced thermochromism:

-